

# Lonodelestat: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the discovery and development of **Lonodelestat** (formerly POL6014), a potent and selective inhibitor of human neutrophil elastase (hNE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

### Introduction

**Lonodelestat** is an investigational inhaled therapy developed for the treatment of cystic fibrosis (CF) and other neutrophilic pulmonary diseases.[1] It is a synthetic, macrocyclic peptide that acts as a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme implicated in the inflammatory cascade and tissue damage characteristic of these conditions.[2]

## **Discovery and Development Timeline**

The development of **Lonodelestat** has progressed through several key stages, from its initial discovery to clinical evaluation.

- 2009: Preclinical data on POL6014's efficacy in a mouse model of acute lung injury is presented.[4]
- 2015: Polyphor initiates the first-in-human Phase I clinical trial of inhaled POL6014 in healthy volunteers.



- 2018: Polyphor grants Santhera Pharmaceuticals an exclusive worldwide license for the development and commercialization of POL6014 (now Lonodelestat).[2]
- 2019: Positive results from the Phase I single ascending dose studies in healthy volunteers and CF patients are published.[5]
- 2021: Santhera announces positive results from the Phase Ib multiple ascending dose study in patients with CF.[1]
- April 2024: Santhera Pharmaceuticals returns the rights for Lonodelestat to Spexis (formerly Polyphor).

# Preclinical Development In Vitro Efficacy

**Lonodelestat** has demonstrated potent and selective inhibition of hNE in in vitro assays.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase by Lonodelestat

| Parameter               | Value          | Species           | Notes |
|-------------------------|----------------|-------------------|-------|
| Ki                      | 0.05 nM        | Human             |       |
| Ki (membrane-bound hNE) | 0.69 ± 0.31 nM | Human             | [3]   |
| Ki (soluble hNE)        | 0.53 ± 0.37 nM | Human             | [3]   |
| IC50                    | 1.0 ± 0.5 nM   | Rat               | [3]   |
| IC50                    | 2.2 ± 1.4 nM   | Cynomolgus Monkey | [3]   |

## **Preclinical Animal Models**

The efficacy of **Lonodelestat** has been evaluated in animal models of lung inflammation and injury.

Table 2: Summary of Preclinical Efficacy in Animal Models



| Animal Model                            | Key Findings                                                                                                                                                                                                                    | Reference |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Model of Acute Lung<br>Injury     | Intranasal administration of Lonodelestat (0.1, 0.5, 2, and 10 mg/kg) dose-dependently and significantly reduced the number of macrophages, epithelial cells, neutrophils, and lymphocytes in bronchoalveolar lavage fluid. [4] | [4]       |
| Rat Model of Lung Neutrophil Activation | Lonodelestat was effective in this model.[1]                                                                                                                                                                                    | [1]       |

## **Clinical Development**

**Lonodelestat** has undergone Phase I clinical trials in both healthy volunteers and patients with cystic fibrosis.

## Phase I Single Ascending Dose (SAD) Studies

Two SAD studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled **Lonodelestat**.

Table 3: Overview of Phase I Single Ascending Dose Studies



| Population                  | Dose Range      | Key Findings                                                                                     | Reference |
|-----------------------------|-----------------|--------------------------------------------------------------------------------------------------|-----------|
| Healthy Volunteers          | 20 mg to 960 mg | Safe and well-<br>tolerated up to 480<br>mg. Dose-linear<br>pharmacokinetics.                    | [5]       |
| Cystic Fibrosis<br>Patients | 80 mg to 320 mg | Safe and well-<br>tolerated at all doses.<br>Showed a dose-linear<br>pharmacokinetic<br>profile. | [5]       |

Table 4: Pharmacokinetic Parameters from Phase I SAD Studies

| Population                     | Cmax<br>Range<br>(Plasma) | Tmax<br>(Plasma) | Sputum<br>Concentrati<br>on                                    | hNE<br>Inhibition                                             | Reference |
|--------------------------------|---------------------------|------------------|----------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Healthy<br>Volunteers          | 0.2 to 2.5 μM             | ~2-3 hours       | Not<br>Applicable                                              | Not<br>Applicable                                             | [5]       |
| Cystic<br>Fibrosis<br>Patients | 0.2 to 0.5 μM             | ~2-3 hours       | Rapidly<br>reached 1000<br>μM and<br>remained >10<br>μM at 24h | >1-log<br>reduction of<br>active hNE at<br>3h post-<br>dosing | [5]       |

## Phase Ib Multiple Ascending Dose (MAD) Study

A MAD study was conducted in patients with cystic fibrosis to further assess safety, tolerability, and pharmacodynamics.

Table 5: Overview of Phase Ib Multiple Ascending Dose Study in CF Patients (NCT03748199)



| Cohort | Dose                       | Duration | Key Findings                                                                                                                      | Reference |
|--------|----------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| 1      | 80 mg once daily<br>(QD)   | 15 days  | Good tolerability, no serious adverse events. Transient, nearcomplete inhibition of elastase activity.                            | [1]       |
| 2      | 80 mg twice daily<br>(BID) | 15 days  | Good tolerability, no serious adverse events. Transient, nearcomplete inhibition of elastase activity.                            | [1]       |
| 3      | 160 mg once<br>daily (QD)  | 15 days  | Good tolerability, no serious adverse events. Transient, near- complete inhibition of elastase activity.                          | [1]       |
| 4      | 40 mg once daily<br>(QD)   | 28 days  | Good tolerability, no serious adverse events. In some patients, a constant level of near-complete inhibition gradually developed. | [1]       |

## **Experimental Protocols**



## In Vitro hNE Inhibition Assay (Representative Protocol)

This protocol is a representative example based on common methodologies for determining hNE inhibition.

Objective: To determine the inhibitory potency (Ki and IC50) of **Lonodelestat** against human neutrophil elastase.

### Materials:

- Human neutrophil elastase (soluble or from neutrophil lysates)
- Lonodelestat (test inhibitor)
- Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- 96-well black microplate
- Fluorescence microplate reader

### Procedure:

- Prepare serial dilutions of Lonodelestat in the assay buffer.
- In a 96-well plate, add the **Lonodelestat** dilutions.
- Add a fixed concentration of hNE to each well containing the inhibitor and to control wells (without inhibitor).
- Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the hNE activity.



- Calculate the percentage of inhibition for each Lonodelestat concentration relative to the uninhibited control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value. A specific FRET-based assay for Lonodelestat used the substrate ABZ-APEEIMRRQ-EDDnp.[3]

## Animal Model of Acute Lung Injury (Representative Protocol)

This protocol is a representative example based on published studies of hNE-induced lung injury.

Objective: To evaluate the in vivo efficacy of **Lonodelestat** in a mouse model of acute lung injury.

Animals: Male C57BL/6j mice.

### Procedure:

- Administer **Lonodelestat** intranasally at various doses (e.g., 0.1, 0.5, 2, and 10 mg/kg).[4]
- After a defined pre-treatment period (e.g., 30 minutes), induce acute lung injury by intranasal instillation of human neutrophil elastase.
- At a specified time point post-injury (e.g., 6 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
- Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts (neutrophils, macrophages), and protein concentration (as an indicator of lung permeability).
- Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC/CXCL1) in the BAL fluid using appropriate immunoassays (e.g., ELISA).



Assess lung tissue for histological signs of injury and inflammation.

## Pharmacokinetic Analysis by LC-MS/MS (Representative Protocol)

This protocol outlines the general steps for quantifying **Lonodelestat** in biological matrices.

Objective: To determine the concentration of **Lonodelestat** in plasma and sputum samples.

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

### Procedure:

- Sample Preparation:
  - Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins.
  - Sputum: Homogenize the sputum sample, followed by extraction procedures to isolate the drug from the complex matrix.
- Internal Standard: Add a known concentration of a suitable internal standard (a molecule with similar chemical properties to **Lonodelestat**, often a stable isotope-labeled version) to all samples, calibration standards, and quality controls.
- Chromatographic Separation: Inject the supernatant from the prepared sample onto a
  suitable HPLC or UPLC column (e.g., a C18 column). Use a specific mobile phase gradient
  (e.g., a mixture of water and acetonitrile with additives like formic acid) to separate
  Lonodelestat from other components in the sample.
- Mass Spectrometric Detection:
  - The eluent from the chromatography column is introduced into the mass spectrometer.
  - Use electrospray ionization (ESI) in positive ion mode to generate charged ions of Lonodelestat and the internal standard.



- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This
  involves selecting the specific precursor ion of **Lonodelestat** and its characteristic product
  ion after fragmentation, providing high selectivity and sensitivity for quantification.
- Quantification: Create a calibration curve by analyzing samples with known concentrations of Lonodelestat. Determine the concentration of Lonodelestat in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

## Signaling Pathways and Experimental Workflows Human Neutrophil Elastase (hNE) Signaling Pathway in the Lung

Human neutrophil elastase, when released in the lungs, contributes to a vicious cycle of inflammation and tissue damage. **Lonodelestat** intervenes by directly inhibiting hNE activity.



Click to download full resolution via product page

Caption: The inflammatory cascade driven by hNE and the inhibitory action of **Lonodelestat**.

## Experimental Workflow for Preclinical Evaluation of Lonodelestat

The preclinical assessment of **Lonodelestat** followed a logical progression from in vitro characterization to in vivo efficacy studies.





Click to download full resolution via product page

Caption: A simplified workflow of the preclinical development of **Lonodelestat**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. santhera.com [santhera.com]
- 2. spexisbio.com [spexisbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis
   PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Lonodelestat: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3332568#discovery-and-development-timeline-of-lonodelestat]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com